molecular formula C7H4Br2F2 B1461156 3,6-Dibromo-2,4-difluorotoluene CAS No. 1804939-22-7

3,6-Dibromo-2,4-difluorotoluene

Cat. No. B1461156
CAS RN: 1804939-22-7
M. Wt: 285.91 g/mol
InChI Key: QYZOTSWMVRBUGF-UHFFFAOYSA-N
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Description

3,6-Dibromo-2,4-difluorotoluene is an aromatic compound that is widely used in scientific research and laboratory experiments. It is a derivative of toluene and is composed of two bromine atoms and two fluorine atoms attached to a benzene ring. This compound has unique properties that make it an attractive molecule for scientific research and laboratory experiments. Its low toxicity, wide range of solubility, and low reactivity make it a valuable compound for a variety of applications.

Mechanism of Action

The mechanism of action of 3,6-dibromo-2,4-difluorotoluene is not fully understood. However, it is believed to act as a Lewis acid, meaning it can accept electrons from other molecules. This allows it to form complexes with other molecules, which can then be used in various reactions. In addition, this compound can act as a proton donor, meaning it can donate a proton to other molecules. This allows it to participate in a variety of reactions, such as acid-base reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it is believed to be relatively non-toxic and is not considered to be a carcinogen. In addition, this compound is not believed to be an endocrine disruptor or to have any significant reproductive or developmental effects.

Advantages and Limitations for Lab Experiments

The primary advantage of 3,6-dibromo-2,4-difluorotoluene for laboratory experiments is its low toxicity. This makes it a safe and convenient reagent for a variety of reactions. In addition, it is relatively non-reactive, which makes it an ideal solvent for a variety of reactions. Furthermore, its low reactivity makes it a good choice for a variety of polymerization reactions.
However, this compound does have some limitations. For example, it is not very soluble in water, which can make it difficult to use in aqueous solutions. In addition, it is not very stable and can easily decompose when exposed to light or heat. Furthermore, it is not very reactive, which can limit its usefulness in certain reactions.

Future Directions

The future of 3,6-dibromo-2,4-difluorotoluene research is wide open. There is potential for further development of synthesis methods, as well as the discovery of new applications for this compound. In addition, further research is needed to better understand the biochemical and physiological effects of this compound. Finally, there is potential to develop new derivatives of this compound to expand its range of applications.

Scientific Research Applications

3,6-Dibromo-2,4-difluorotoluene has a wide range of applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in polymerization reactions, and as a starting material for the synthesis of other compounds. It is also used as a solvent for a variety of reactions, as a dye for staining, and as a fluorescent marker. In addition, this compound is used in the synthesis of pharmaceuticals, agricultural chemicals, and other industrial chemicals.

properties

IUPAC Name

1,4-dibromo-3,5-difluoro-2-methylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H4Br2F2/c1-3-4(8)2-5(10)6(9)7(3)11/h2H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYZOTSWMVRBUGF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C(=C1F)Br)F)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H4Br2F2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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